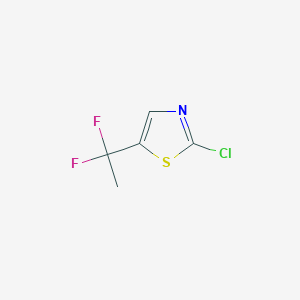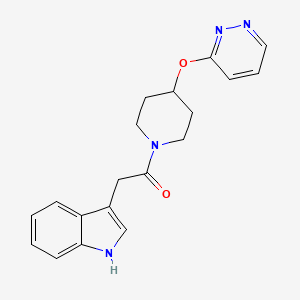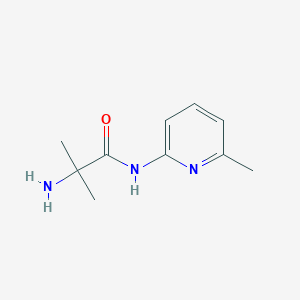
2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-5-(1,1-difluoroethyl)pyridine” is a chemical compound with the CAS Number: 1353777-55-5 . It has a molecular weight of 177.58 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClF2N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 . This indicates that the compound has a pyridine ring with a chlorine atom and a difluoroethyl group attached to it .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a density of 1.305 g/mL at 25 °C . The refractive index (n20/D) is 1.481 .科学的研究の応用
Corrosion Inhibition
2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole and its derivatives have been explored for their role as corrosion inhibitors. For instance, Bentiss et al. (2007) studied the inhibition properties of 2,5-disubstituted 1,3,4-thiadiazoles on mild steel in hydrochloric acid, revealing their potential as effective corrosion inhibitors (Bentiss et al., 2007). Similarly, Kaya et al. (2016) used density functional theory and molecular dynamics simulations to predict the corrosion inhibition performances of various thiazole and thiadiazole derivatives (Kaya et al., 2016).
Synthetic Applications
These compounds have also found use in synthetic chemistry. Colella et al. (2018) reported the synthesis of a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, used to create thiazoles for drug discovery programs, highlighting the versatility of thiazole derivatives in synthetic applications (Colella et al., 2018).
Structural and Electronic Properties
Studies on the structural and electronic properties of thiazole derivatives are also significant. Kerru et al. (2019) reported on the crystal and molecular structure of a related compound, providing insights into the electronic properties and potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019). Additionally, Takikawa et al. (1985) explored the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the chemical versatility of these compounds (Takikawa et al., 1985).
Anticancer Activity
The potential of thiazole and thiadiazole derivatives in pharmacology, particularly as anticancer agents, has been a subject of research. Gomha et al. (2017) synthesized new pharmacophores containing thiazole moiety and evaluated them as potent anticancer agents (Gomha et al., 2017).
Correlation with Corrosion Inhibition Efficiency
Lebrini et al. (2005) conducted a study on thiadiazole derivatives as corrosion inhibitors, correlating their electronic properties with experimental efficiencies (Lebrini et al., 2005).
Fungicidal Activity
The fungicidal activity of thiazole and thiadiazole derivatives against agricultural pathogens like Rhizoctonia solani has also been researched, as shown in a study by Chen et al. (2000) (Chen et al., 2000).
Safety and Hazards
特性
IUPAC Name |
2-chloro-5-(1,1-difluoroethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2NS/c1-5(7,8)3-2-9-4(6)10-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBHQMGWMPFPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2927684.png)

![N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2927690.png)
![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenesulfonate](/img/structure/B2927694.png)
![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)
![3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2927697.png)
![1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2927698.png)
![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2927700.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2927701.png)

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)
